

# Application Notes and Protocols for N-2-Cyanoethyl-val-leu-anilide

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Compound of Interest

Compound Name: N-2-Cyanoethyl-val-leu-anilide

Cat. No.: B062154

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These notes provide comprehensive guidelines for the handling, storage, and use of **N-2-Cyanoethyl-val-leu-anilide**, a key intermediate in peptide synthesis and a compound of interest in biochemical screening.

### **Compound Data**

**N-2-Cyanoethyl-val-leu-anilide** is a dipeptide derivative where the aniline nitrogen is protected by a 2-cyanoethyl group. This modification is crucial for preventing unwanted side reactions during peptide synthesis.



Property	Value	Source
CAS Number	194351-52-5	[1]
Molecular Formula	C20H30N4O2	[2]
Molecular Weight	358.49 g/mol	[2]
Appearance	White to off-white powder	[2]
Solubility	Soluble in organic solvents such as dimethylformamide (DMF). Limited solubility in water.	[2]
Melting Point	Data not available for N-2- Cyanoethyl-val-leu-anilide. For the related compound N-2- cyanoethylaniline, the melting point is 52-53°C.	[3]
Storage	2-8°C in a refrigerator.	

### **Handling and Storage Guidelines**

Due to the potential hazards associated with cyano-compounds, strict adherence to safety protocols is mandatory.

### **Safety Precautions**

Based on data for related cyanoethyl compounds, **N-2-Cyanoethyl-val-leu-anilide** should be handled with caution as it may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation[3][4].

- Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.





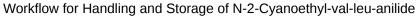


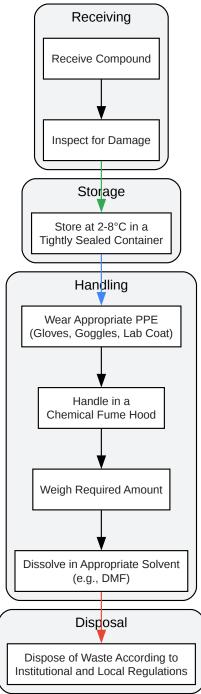
• Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

### **Storage**

- Short-term and Long-term: Store in a tightly sealed container in a refrigerator at 2-8°C.
- Stability: The compound is generally stable under standard laboratory conditions but is sensitive to extreme pH and strong oxidizing agents[2].







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Caption: Workflow for Handling and Storage.



### **Experimental Protocols**

The following are detailed protocols for the synthesis (cyanoethylation) and deprotection of **N-2-Cyanoethyl-val-leu-anilide**.

### Protocol for Synthesis of N-2-Cyanoethyl-val-leu-anilide

This protocol describes the cyanoethylation of Val-Leu-anilide.

#### Materials:

- Val-Leu-anilide
- Acrylonitrile
- Triethylamine (or another suitable base)
- Anhydrous solvent (e.g., Dimethylformamide DMF)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)
- Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)

#### Procedure:

- Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve Val-Leu-anilide in anhydrous DMF.
- Addition of Base: Add triethylamine to the solution.
- Addition of Acrylonitrile: Slowly add acrylonitrile to the reaction mixture at room temperature with vigorous stirring.



- Reaction: Allow the reaction to proceed at room temperature for 24-48 hours. The progress
  of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance
  Liquid Chromatography (HPLC).
- Work-up:
  - Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
  - Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
  - o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure N-2-Cyanoethyl-val-leu-anilide.
- Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Protocol for Deprotection of N-2-Cyanoethyl-val-leuanilide

This protocol describes the removal of the N-2-cyanoethyl group to yield Val-Leu-anilide. The deprotection is achieved via a base-catalyzed  $\beta$ -elimination[2].

#### Materials:

- N-2-Cyanoethyl-val-leu-anilide
- 1,8-Diazabicycloundec-7-ene (DBU)
- Acetonitrile (ACN) or another suitable solvent
- Round-bottom flask

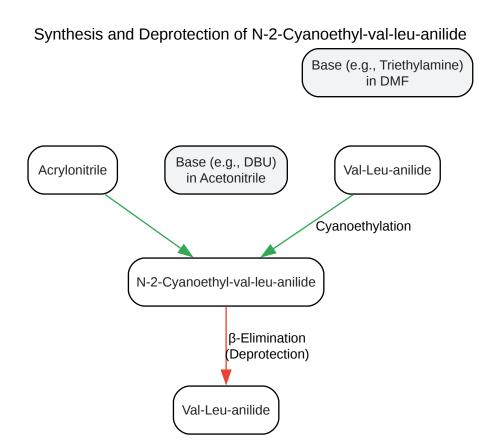


- Magnetic stirrer and stir bar
- Standard work-up and purification equipment

#### Procedure:

- Dissolution: Dissolve **N-2-Cyanoethyl-val-leu-anilide** in acetonitrile in a round-bottom flask.
- Addition of Base: Add a solution of DBU in acetonitrile to the reaction mixture. A typical concentration is 10% DBU in ACN (v/v)[5].
- Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or HPLC for the disappearance of the starting material and the appearance of the deprotected product.
- Work-up:
  - Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid).
  - Remove the solvent under reduced pressure.
  - Partition the residue between water and an organic solvent (e.g., ethyl acetate).
  - Wash the organic layer with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purification: Purify the crude Val-Leu-anilide by column chromatography or recrystallization as needed.
- Characterization: Confirm the identity and purity of the final product by NMR and MS.





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Caption: Synthesis and Deprotection Pathway.

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